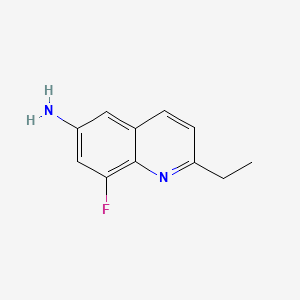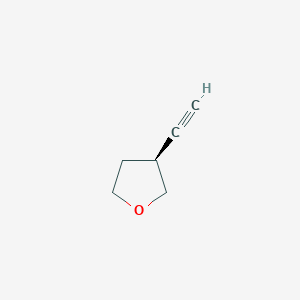
(S)-3-Ethynyltetrahydrofuran
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(S)-3-Ethynyltetrahydrofuran is an organic compound characterized by a tetrahydrofuran ring with an ethynyl group attached to the third carbon atom
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (S)-3-Ethynyltetrahydrofuran typically involves the following steps:
Starting Material: The synthesis begins with a suitable precursor such as (S)-3-hydroxytetrahydrofuran.
Ethynylation: The hydroxyl group is converted to an ethynyl group using reagents like ethynyl magnesium bromide under controlled conditions.
Purification: The product is purified using techniques such as column chromatography to obtain pure this compound.
Industrial Production Methods: In an industrial setting, the production of this compound may involve:
Large-Scale Reactors: Utilizing large-scale reactors to handle the synthesis process efficiently.
Automated Systems: Employing automated systems for precise control of reaction conditions.
Quality Control: Implementing stringent quality control measures to ensure the purity and consistency of the final product.
Chemical Reactions Analysis
Types of Reactions: (S)-3-Ethynyltetrahydrofuran undergoes various chemical reactions, including:
Oxidation: The ethynyl group can be oxidized to form corresponding carbonyl compounds.
Reduction: Reduction reactions can convert the ethynyl group to an ethyl group.
Substitution: The ethynyl group can participate in substitution reactions with suitable nucleophiles.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate or chromium trioxide are used under acidic or basic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon is a common method.
Substitution: Nucleophiles such as amines or thiols can be used under mild conditions.
Major Products:
Oxidation Products: Carbonyl compounds such as aldehydes or ketones.
Reduction Products: Ethyl-substituted tetrahydrofuran derivatives.
Substitution Products: Various substituted tetrahydrofuran derivatives depending on the nucleophile used.
Scientific Research Applications
(S)-3-Ethynyltetrahydrofuran has diverse applications in scientific research, including:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Investigated for its potential role in biological systems and as a probe in biochemical studies.
Medicine: Explored for its potential therapeutic properties and as a precursor in drug synthesis.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of (S)-3-Ethynyltetrahydrofuran involves its interaction with specific molecular targets and pathways:
Molecular Targets: The ethynyl group can interact with enzymes or receptors, modulating their activity.
Pathways Involved: The compound may influence metabolic pathways, leading to various biological effects.
Comparison with Similar Compounds
®-3-Ethynyltetrahydrofuran: The enantiomer of (S)-3-Ethynyltetrahydrofuran with similar structural features but different stereochemistry.
3-Ethynyltetrahydropyran: A compound with a similar ethynyl group but a different ring structure.
3-Ethynyl-2,5-dihydrofuran: A related compound with a different degree of saturation in the ring.
Properties
Molecular Formula |
C6H8O |
|---|---|
Molecular Weight |
96.13 g/mol |
IUPAC Name |
(3S)-3-ethynyloxolane |
InChI |
InChI=1S/C6H8O/c1-2-6-3-4-7-5-6/h1,6H,3-5H2/t6-/m1/s1 |
InChI Key |
YHAJZHXJKUOHJZ-ZCFIWIBFSA-N |
Isomeric SMILES |
C#C[C@@H]1CCOC1 |
Canonical SMILES |
C#CC1CCOC1 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


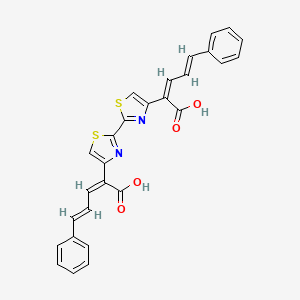
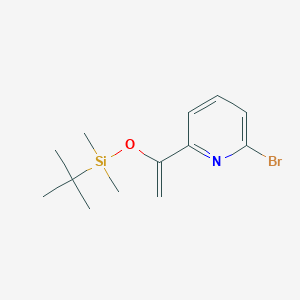
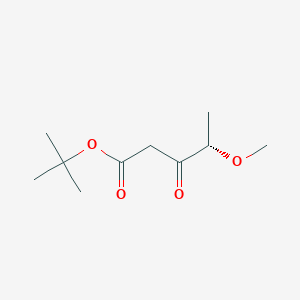
![Benzyl 7-oxo-5-oxa-2-azaspiro[3.4]octane-2-carboxylate](/img/structure/B13916509.png)
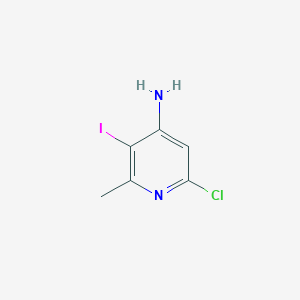
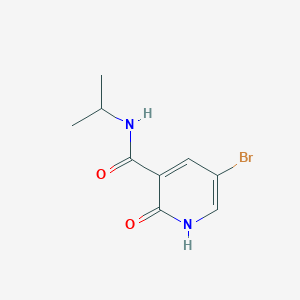
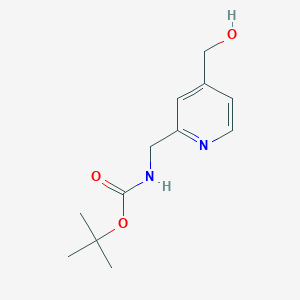
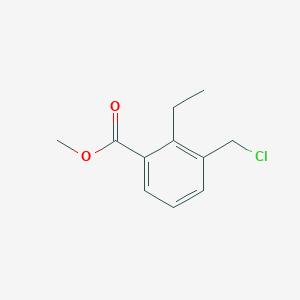
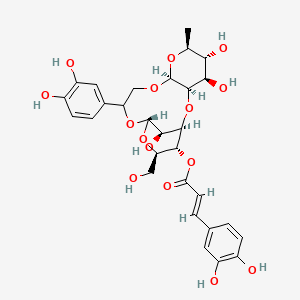
![(2-((tert-Butoxycarbonyl)amino)benzo[d]thiazol-4-yl)boronic acid](/img/structure/B13916558.png)
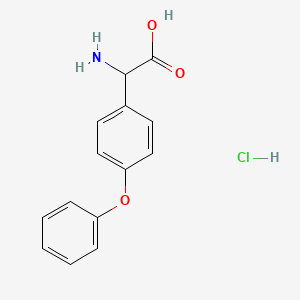
![3-Bromo-1H-pyrazolo[4,3-c]pyridin-4-amine](/img/structure/B13916573.png)
![(5E)-5-{3-methoxy-4-[(4-nitrobenzyl)oxy]benzylidene}-1,3-thiazolidine-2,4-dione](/img/structure/B13916576.png)
